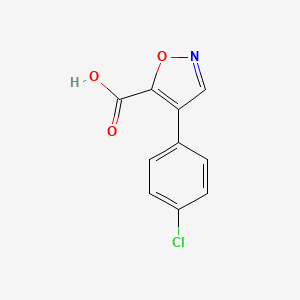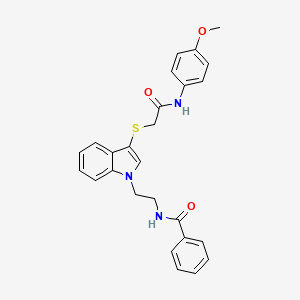
1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are of wide interest due to their diverse biological and clinical applications . The presence of the 3,5-difluorophenyl group suggests that this compound may have unique properties due to the influence of the fluorine atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and their chemical environments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups and the conditions under which the reactions are carried out. Indole derivatives can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific molecular structure. For instance, the presence of fluorine atoms could influence these properties .科学的研究の応用
Synthesis and Structural Studies
One-Pot Synthesis of Derivatives : Research by Shashi, Prasad, & Begum (2020) discusses the synthesis of 1,4-dihydropyridines, exploring the role of fluorine in interactions affecting crystal packing. This study provides insights into the synthesis methods and structural properties of similar compounds.
Crystal Structure Analysis : The work by Cho et al. (2015) examines the crystal structure of chlorfluazuron, a compound with a similar structural motif, offering insights into molecular conformations and interactions.
Calcium Channel Antagonists : Studies by Triggle et al. (1980) and Fossheim et al. (1982) detail the structures of calcium channel antagonists, providing a basis for understanding similar dihydropyridine compounds' biological activity and conformation.
Chemical Reactions and Intermediates : Moiseev et al. (2007) investigate the photoreactions of pyrazol-4-ones, leading to the formation of indanones and cyclopropanone intermediates. This study Moiseev et al. (2007) provides valuable insights into the reactivity and potential applications of similar chemical structures.
Chemical Properties and Reactions
Substituent Effects on Solvolysis : Fujio et al. (1997) explore the effects of different substituents on the solvolysis rates of certain compounds, offering insights into the reactivity and stability of similar fluorinated structures Fujio et al. (1997).
Enantioselective Reactions : Sobolev et al. (2002) discuss the enantioselective hydrolysis of dihydropyridine derivatives, shedding light on the stereochemistry and potential for chiral separation in similar compounds Sobolev et al. (2002).
Polymerization and Complexation : Souverain et al. (1980) examine the complexation of trifluoromethanesulphonates, contributing to an understanding of the polymerization and interaction of fluorine-containing compounds Souverain et al. (1980).
Advanced Applications
Photochemical Properties : Tong et al. (2011) study the photochromic and fluorescent properties of a diarylethene compound, providing insights into potential photochemical applications of similar fluorinated compounds Tong et al. (2011).
Organic Light-Emitting Devices : Li et al. (2012) synthesize and characterize novel arylamines for use in organic light-emitting devices, offering a perspective on the electronic applications of similar fluorinated compounds Li et al. (2012).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by indole derivatives, this compound could be of interest in fields such as medicinal chemistry, pharmacology, and materials science .
特性
IUPAC Name |
1-(3,5-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c1-9-3-15-14(16(20)4-9)5-10(2)19(15)13-7-11(17)6-12(18)8-13/h5-9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUFIVFJUQKMSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)




![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2376464.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)


![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)
![N-{5-[(E)-2-(5-{[(4-acetylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2376475.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)